Methyl 2-(benzyloxy)-4-acetamidobenzoate
Description
Methyl 2-(benzyloxy)-4-acetamidobenzoate is a benzoate ester derivative featuring a benzyloxy group at position 2 and an acetamido substituent at position 4 of the aromatic ring. This compound is structurally related to salicylate derivatives but modified to enhance stability and lipophilicity.
Synthesis of such derivatives typically involves sequential functionalization of the benzene ring. For example, analogous compounds are synthesized via alkylation (e.g., using benzyl halides) or acylation (e.g., acetylation of amino precursors) under basic conditions, as seen in related procedures .
Properties
IUPAC Name |
methyl 4-acetamido-2-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(19)18-14-8-9-15(17(20)21-2)16(10-14)22-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQLXKKARPVZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-4-acetamidobenzoate typically involves the esterification of 2-(benzyloxy)-4-acetamidobenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 2-(benzyloxy)-4-acetamidobenzoate has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(benzyloxy)-4-acetamidobenzoate is primarily based on its ability to interact with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structurally related compounds include:
Physicochemical Properties
- Solubility : The benzyloxy group increases lipophilicity, making this compound more soluble in organic solvents (e.g., ethyl acetate) compared to its hydroxy counterpart .
- Melting Points : Sulfonamido derivatives (e.g., Methyl 2-(4-acetamidobenzenesulfonamido)benzoate) exhibit higher melting points due to strong intermolecular hydrogen bonds, while benzyloxy-substituted compounds may have lower melting points owing to steric hindrance .
Biological Activity
Methyl 2-(benzyloxy)-4-acetamidobenzoate is an organic compound classified under benzoates, characterized by the presence of a benzyloxy group and an acetamido group attached to a benzoate core. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been investigated for its efficacy against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these pathogens have been documented, showcasing the compound's potential as an antibacterial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 4 |
| K. pneumoniae | 2 |
| P. aeruginosa | 8 |
These results suggest that this compound could be a promising candidate for further development as an antimicrobial agent, particularly in treating infections caused by multi-drug resistant strains.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has also been studied for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to interact with various enzymes and receptors in the body, leading to altered biochemical pathways.
- Biochemical Pathways : The compound may influence pathways such as the Suzuki–Miyaura coupling reaction, which is significant in organic synthesis and could also relate to its biological effects.
- Pharmacokinetics : Its stability in different environments (e.g., pH, temperature) affects its bioavailability and overall efficacy.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against clinical isolates of Acinetobacter baumannii and Pseudomonas aeruginosa. The study reported MIC values indicating potent activity against these pathogens, suggesting that the compound could be developed into a therapeutic agent for treating resistant infections .
Anti-inflammatory Research
In another investigation focusing on anti-inflammatory effects, this compound was tested in vitro for its ability to inhibit the production of inflammatory cytokines. Results demonstrated a significant reduction in cytokine levels compared to untreated controls, highlighting its potential as an anti-inflammatory drug candidate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
